molecular formula C12H9NO2 B1644903 3-Quinolin-8-ylacrylic acid CAS No. 77377-27-6

3-Quinolin-8-ylacrylic acid

Cat. No. B1644903
CAS RN: 77377-27-6
M. Wt: 199.2 g/mol
InChI Key: JIEIJAGBFCDWPA-VOTSOKGWSA-N
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Description

3-Quinolin-8-ylacrylic acid is a chemical compound with the empirical formula C12H9NO2 and a molecular weight of 199.21 . It is a solid substance .


Synthesis Analysis

The synthesis of quinoline and its derivatives, including 3-Quinolin-8-ylacrylic acid, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A one-pot method for the construction of quinolines via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines has been developed .


Molecular Structure Analysis

The molecular structure of 3-Quinolin-8-ylacrylic acid can be represented by the SMILES string OC(/C=C/C1=CC=CC2=CC=CN=C12)=O . This indicates that the molecule contains a quinoline ring attached to an acrylic acid group.


Physical And Chemical Properties Analysis

3-Quinolin-8-ylacrylic acid is a solid substance . Its empirical formula is C12H9NO2 and it has a molecular weight of 199.21 .

Scientific Research Applications

HIV-1 Integrase Inhibitors

2-(Quinolin-3-yl)-acetic-acid derivatives, closely related to 3-Quinolin-8-ylacrylic acid, have been identified as allosteric HIV-1 integrase inhibitors (ALLINIs). These compounds block integrase interactions with viral DNA and its cellular cofactor LEDGF, inhibiting HIV-1 replication. This discovery opens avenues for developing potent antiretroviral compounds with a cooperative mechanism of action, offering significant clinical properties (Kessl et al., 2012).

Photodynamic Therapy for Cancer

Quinoline derivatives have shown potential as photosensitizers in photodynamic therapy (PDT) for cancer treatment. Specifically, Re(I) tricarbonyl complexes derived from N,N-bis(quinolin-2-ylmethyl)amino have demonstrated excellent singlet oxygen generation in a lipophilic environment, indicating their suitability as PDT agents. The selectivity and cytotoxicity of these compounds can be enhanced through conjugation with peptides, making them promising candidates for cancer therapy (Leonidova et al., 2014).

Antituberculosis Activity

Derivatives of 3-Quinolin-8-ylacrylic acid have been explored for their antituberculosis activity. Notably, modifications to the oxymethylene linker in these compounds have led to improved metabolic stability and potency against Mycobacterium tuberculosis, suggesting their potential as lead compounds in tuberculosis drug discovery (Mao et al., 2009).

Zinc Sensing and Bioimaging

Quinoline-derivatized fluoresceins, such as QZ1 and QZ2, have been developed for zinc sensing and bioimaging. These compounds exhibit low background fluorescence with highly emissive Zn(II) complexes, making them suitable for detecting zinc in biological systems. Their rapid, reversible binding kinetics enable real-time monitoring of zinc levels, contributing to our understanding of zinc's biological roles (Nolan et al., 2005).

Corrosion Inhibition

Quinoline derivatives have also been investigated as corrosion inhibitors for metals in acidic environments. For instance, quinolin-5-ylmethylene derivatives have demonstrated excellent inhibition efficiency for mild steel in HCl solution, suggesting their applicability in protecting industrial metals against corrosion (Saliyan & Adhikari, 2008).

Safety and Hazards

The safety information available indicates that 3-Quinolin-8-ylacrylic acid is classified as Acute Tox. 4 Oral . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It is also classified as a combustible solid .

properties

IUPAC Name

(E)-3-quinolin-8-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h1-8H,(H,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEIJAGBFCDWPA-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=CC(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)/C=C/C(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201281988
Record name (2E)-3-(8-Quinolinyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

754190-58-4
Record name (2E)-3-(8-Quinolinyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=754190-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(8-Quinolinyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201281988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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